n-(2-Bromobenzoyl)-n-cyclopropylglycine
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Overview
Description
N-(2-Bromobenzoyl)-N-cyclopropylglycine is an organic compound that belongs to the class of benzoyl derivatives This compound is characterized by the presence of a bromine atom attached to the benzoyl group and a cyclopropyl group attached to the glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromobenzoyl)-N-cyclopropylglycine typically involves the reaction of 2-bromobenzoyl chloride with cyclopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The general reaction scheme is as follows:
2-Bromobenzoyl chloride+Cyclopropylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromobenzoyl)-N-cyclopropylglycine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The presence of the cyclopropyl group allows for potential cyclization reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and an organic solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzoyl derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, potentially with altered functional groups.
Scientific Research Applications
N-(2-Bromobenzoyl)-N-cyclopropylglycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Bromobenzoyl)-N-cyclopropylglycine involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorobenzoyl)-N-cyclopropylglycine
- N-(2-Fluorobenzoyl)-N-cyclopropylglycine
- N-(2-Iodobenzoyl)-N-cyclopropylglycine
Uniqueness
N-(2-Bromobenzoyl)-N-cyclopropylglycine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs
Properties
Molecular Formula |
C12H12BrNO3 |
---|---|
Molecular Weight |
298.13 g/mol |
IUPAC Name |
2-[(2-bromobenzoyl)-cyclopropylamino]acetic acid |
InChI |
InChI=1S/C12H12BrNO3/c13-10-4-2-1-3-9(10)12(17)14(7-11(15)16)8-5-6-8/h1-4,8H,5-7H2,(H,15,16) |
InChI Key |
ZJHWVVJTADYWEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(CC(=O)O)C(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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